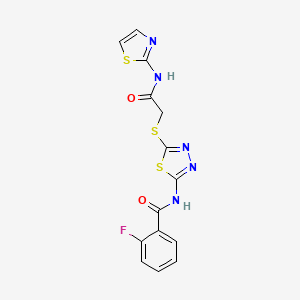
2-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H10FN5O2S3 and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Fluoro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that integrates a benzamide structure with a 1,3,4-thiadiazole ring and thiazole moiety. The presence of fluorine and sulfur atoms enhances its chemical properties, making it a subject of interest in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This unique combination of functional groups may enhance selectivity and potency against specific biological targets compared to other compounds.
Biological Activities
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of thiadiazole can inhibit tumor growth. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 Value (mmol L–1) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
- Antimicrobial Activity : The thiazole and thiadiazole moieties are known for their antimicrobial properties. Compounds with these structures have been reported to exhibit activity against various bacterial and fungal strains .
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, making them potential candidates for antiviral drug development .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Molecular docking studies suggest that this compound can form stable complexes with enzymes such as dihydrofolate reductase, indicating its potential as an inhibitor .
- Targeting Cancer Pathways : The compound has been associated with the inhibition of epidermal growth factor receptor (EGFR) kinase and aromatase activity in cancer cells, which are critical pathways in tumor growth and progression .
Case Studies
A study conducted on various thiadiazole derivatives highlighted the efficacy of compounds similar to this compound against breast cancer cell lines. The most potent derivatives were identified through MTT assays and showed selective cytotoxicity compared to non-cancerous cell lines .
Propriétés
IUPAC Name |
2-fluoro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O2S3/c15-9-4-2-1-3-8(9)11(22)18-13-19-20-14(25-13)24-7-10(21)17-12-16-5-6-23-12/h1-6H,7H2,(H,16,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIVRKGTFIKDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














